Product packaging for 2-Allyl-p-cresol(Cat. No.:CAS No. 6628-06-4)

2-Allyl-p-cresol

Cat. No.: B1664044
CAS No.: 6628-06-4
M. Wt: 148.20 g/mol
InChI Key: JVXJWGPWQBPZOI-UHFFFAOYSA-N
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Description

General Context and Significance within Phenolic Compound Chemistry

2-Allyl-4-methylphenol, also known as 2-allyl-p-cresol, is a substituted phenolic compound characterized by an allyl group and a methyl group attached to the phenol (B47542) backbone. chemeo.comcas.orgnist.gov Its structure is foundational to its chemical behavior and significance. As a member of the phenol family, it possesses a hydroxyl (-OH) group bonded to an aromatic ring, which imparts characteristic acidity and reactivity. The presence of the allyl (CH₂CH=CH₂) and methyl (-CH₃) groups at positions 2 and 4, respectively, further modifies its electronic and steric properties.

The significance of 2-Allyl-4-methylphenol in phenolic chemistry is closely tied to its function as a synthetic intermediate and its potential as a radical scavenger. Research into the radical-scavenging activity of various phenols has highlighted the influence of substituents on the phenol ring. nih.gov For instance, studies comparing synthetic and natural methoxyphenols have demonstrated that the nature of the substituent at the para-position (position 4) significantly affects antioxidant capabilities. nih.gov In compounds like 2-allyl-4-X-phenols, the phenolic hydrogen is more readily abstracted than a hydrogen from the allyl group, leading to the formation of a phenoxyl radical upon oxidation. nih.gov This reactivity is central to its role in studies of antioxidant mechanisms.

Furthermore, the synthesis of 2-Allyl-4-methylphenol is a subject of academic interest, often involving the Claisen rearrangement or direct allylation of p-cresol (B1678582). google.comrsc.org The controlled synthesis to achieve C-allylation (attachment of the allyl group to the carbon of the ring) over O-allylation (attachment to the phenolic oxygen) is a key challenge that has been addressed in synthetic methodology research. google.com

Interdisciplinary Relevance in Chemical and Biological Sciences

The utility and study of 2-Allyl-4-methylphenol extend beyond pure chemistry into several interdisciplinary fields. It is recognized as a biochemical reagent available for research purposes. medchemexpress.com

In the field of materials science and polymer chemistry, allylated phenols are valuable precursors. For example, they can be epoxidized to produce glycidyl (B131873) or polyglycidyl phenols, which serve as diluents and intermediates for epoxy resins. google.com This highlights its role in the development of new materials with specific properties.

The compound also appears in the context of food and flavor chemistry. For example, it has been identified as one of the numerous volatile organic compounds (VOCs) in the smoke generated from kānuka wood. otago.ac.nz Research in this area seeks to control smoke generation conditions to manipulate the levels of specific flavor compounds while minimizing potentially harmful substances. otago.ac.nz The formation of 2-Allyl-4-methylphenol was noted to be higher under harsher temperature conditions (500 °C). otago.ac.nz

In organometallic chemistry, derivatives of 2-Allyl-4-methylphenol are used as ligands to create complex structures. A study detailed the synthesis of a tetrameric copper(I) alkoxide using 2-allyl-6-methylphenol, a closely related isomer. researchgate.net This demonstrates the role of such phenolic ligands in creating novel inorganic structures with potential catalytic or material applications. researchgate.net

The study of its biological activities, particularly as an antioxidant, connects its chemical properties to biological systems. Comparative evaluations of the antioxidant activity of various alkyl-substituted phenols provide insights into how molecular structure influences efficacy in protecting against oxidative stress. researchgate.net

Chemical and Physical Properties of 2-Allyl-4-methylphenol

Property Value Source(s)
Molecular Formula C₁₀H₁₂O nist.govguidechem.comnist.gov
Molecular Weight 148.20 g/mol nih.gov
CAS Registry Number 6628-06-4 cas.orgnist.govnist.gov
Boiling Point 99-100 °C at 7 Torr cas.org
Melting Point 78.7 °C cas.org
Density 1.0031 g/cm³ at 20 °C cas.org
pKa 10.59 ± 0.18 (Predicted) guidechem.com
Topological Polar Surface Area 20.2 Ų guidechem.comnih.gov

| Rotatable Bond Count | 2 | guidechem.com |

Compound Names and Identifiers

Compound Name Synonyms/Identifiers CAS Number
2-Allyl-4-methylphenol This compound; Phenol, 4-methyl-2-(2-propenyl)-; 4-Methyl-2-(2-propen-1-yl)phenol 6628-06-4
p-Cresol 4-methylphenol 106-44-5
Eugenol (B1671780) 2-methoxy-4-(2-propenyl)phenol 97-53-0
Isoeugenol 2-methoxy-4-(1-propenyl)phenol 97-54-1
2-Allyl-6-methylphenol Phenol, 2-methyl-6-(2-propenyl)- 6628-05-3
Guaiacol 2-methoxyphenol 90-05-1

| Syringol | 2,6-dimethoxyphenol (B48157) | 91-10-1 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O B1664044 2-Allyl-p-cresol CAS No. 6628-06-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-2-prop-2-enylphenol
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InChI

InChI=1S/C10H12O/c1-3-4-9-7-8(2)5-6-10(9)11/h3,5-7,11H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JVXJWGPWQBPZOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H12O
Source PubChem
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DSSTOX Substance ID

DTXSID10216478
Record name 2-Allyl-p-cresol
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Molecular Weight

148.20 g/mol
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CAS No.

6628-06-4
Record name 2-Allyl-4-methylphenol
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Synthetic Methodologies and Chemical Derivatization of 2 Allyl 4 Methylphenol

Direct Synthetic Approaches

Direct approaches to 2-Allyl-4-methylphenol involve the formation of the key ortho-allyl C-C bond in a single, transformative step from readily available precursors. These methods are valued for their atom economy and efficiency.

Claisen Rearrangement of Allyl Aryl Ethers

The most prominent and widely studied method for synthesizing 2-Allyl-4-methylphenol is the aromatic Claisen rearrangement. This reaction involves heating the precursor, allyl 4-methylphenyl ether (also known as allyl p-cresyl ether), to induce a researchgate.netresearchgate.net-sigmatropic rearrangement. organic-chemistry.orglibretexts.org The reaction proceeds through a concerted, intramolecular mechanism involving a cyclic, six-membered transition state. libretexts.orglibretexts.org This process initially forms a non-aromatic dienone intermediate, which subsequently undergoes tautomerization to yield the thermodynamically stable 2-Allyl-4-methylphenol. libretexts.orgbyjus.com While the reaction can be induced thermally, uncatalyzed rearrangements often require high temperatures, typically around 200-250°C. organicreactions.orglibretexts.org

To mitigate the high energy demand of thermal Claisen rearrangements, various catalysts have been developed to accelerate the reaction, allowing it to proceed under milder conditions. researchgate.net Lewis acids are particularly effective catalysts for this transformation. researchgate.net They function by coordinating to the ether oxygen atom, which facilitates the bond reorganization required for the rearrangement.

Numerous Lewis acids, including boron trichloride (BCl₃) and various metal triflates, have been shown to catalyze the reaction effectively. researchgate.netacs.org For instance, BCl₃ can enable the rearrangement to occur at temperatures as low as 10°C. acs.org More recently, electrogenerated boron-based Lewis acids have been shown to catalyze the Claisen rearrangement of allyl aryl ethers at ambient temperature within minutes. acs.org

Zinc chloride, an accessible and efficient Lewis acid, has also been successfully employed. A simple and effective method for the zinc-catalyzed Claisen rearrangement of allyl aryl ethers to o-allyl phenols has been developed, proceeding at a mild 55°C in the liquid phase. benthamopen.com This method is notable for the recyclability of the zinc powder catalyst, making the process more cost-effective and environmentally benign. benthamopen.com

Below is a table summarizing the impact of selected Lewis acid catalysts on the aromatic Claisen rearrangement.

CatalystSubstrateTemperature (°C)Reaction TimeYield (%)Reference
Zinc PowderAllyl phenyl ether5540 min80 benthamopen.com
BCl₃Allyl aryl ether1030 minN/A acs.org
Electrogenerated B(C₆F₅)₃Allyl aryl ether301.5 minHigh acs.org

This table presents data for model allyl aryl ether systems to illustrate catalytic efficacy.

The kinetics of the Claisen rearrangement are typically first-order, consistent with its intramolecular nature. libretexts.orgwikipedia.org The reaction rate is substantially influenced by the solvent environment. wikipedia.org Polar solvents are known to accelerate the rearrangement to a greater extent than nonpolar solvents. libretexts.orgbyjus.com Specifically, hydrogen-bonding solvents have been observed to provide the highest rate constants. libretexts.orgwikipedia.org For example, ethanol (B145695)/water mixtures can increase reaction rates by a factor of 10 compared to sulfolane. libretexts.org

Quantum mechanics/molecular mechanics (QM/MM) simulations have provided deeper insight into these solvent effects. nih.gov For reactions conducted "on water," where the ether has negligible water solubility, rate enhancements are attributed to the ability of interfacial water molecules to stabilize the polar transition state through enhanced hydrogen bonding. nih.gov

In the gas phase, the Claisen rearrangement of allyl phenyl ether can be induced upon electron impact in a mass spectrometer. nih.gov The fragmentation patterns observed are consistent with the formation of rearrangement products within the ion source, indicating the intrinsic feasibility of the rearrangement in the absence of a solvent. nih.gov

The following table illustrates the relative rate acceleration in different solvent environments.

SolventRelative Rate Constant (k_rel)Polarity/PropertyReference
Sulfolane1Polar aprotic libretexts.org
Ethanol/Water~10Polar, hydrogen-bonding libretexts.org
"On Water" (Interface)Significantly AcceleratedInterfacial H-bonding nih.gov

Data is based on general findings for aromatic Claisen rearrangements.

The mechanism of the aromatic Claisen rearrangement proceeds through a short-lived ketone intermediate, 6-allylcyclohexa-2,4-dien-1-one (in the case of allyl phenyl ether). libretexts.orgacs.org This intermediate rapidly tautomerizes to the more stable aromatic phenol (B47542) product, making its direct detection and characterization exceptionally challenging. nih.gov

Advanced experimental techniques have been developed to capture and identify this transient species. Using droplet imbibition mass spectrometry, researchers have successfully trapped the ketone intermediate. acs.orgnih.gov This method involves depositing reactants onto rapidly moving, charged microdroplets, which accelerates the reaction on a microsecond timescale. nih.gov The combination of acid catalysis and interfacial effects within the droplets provides a rate acceleration of over tenfold, allowing for the capture of the intermediate before it tautomerizes. acs.orgnih.gov The captured 6-allylcyclohexa-2,4-dien-1-one was characterized by tandem mass spectrometry, successfully differentiating it from its isobaric reactant and product. nih.gov

Direct C-Allylation Reactions

An alternative to the rearrangement of allyl ethers is the direct C-allylation of the phenol itself. For the synthesis of 2-Allyl-4-methylphenol, this would involve the direct reaction of p-cresol (B1678582) with an allylating agent. This approach avoids the initial O-allylation step required for the Claisen rearrangement.

The regioselectivity of direct allylation (C-allylation vs. O-allylation) is a critical challenge. The formation of alkali metal phenoxides, by treating the phenol with a strong base, is a common strategy to facilitate the reaction. The nature of the cation, the solvent, and the reaction conditions can influence the outcome.

While homogeneous systems often favor O-allylation, heterogeneous systems can be employed to promote selective C-allylation. The use of alkali metal phenoxides, such as sodium or potassium p-cresolate, in conjunction with specific reaction conditions, can direct the allyl group to the carbon of the aromatic ring. Factors such as the use of non-polar solvents or running the reaction without a solvent can favor the formation of the C-allylated product. The precise control needed for high selectivity in such heterogeneous systems remains an area of active research, as competitive O-allylation is a common side reaction.

Transition Metal-Catalyzed Allylation Strategies (e.g., Rhodium-catalyzed reactions of diazoquinones with allylboronates for allylphenol scaffolds)

A significant advancement in the synthesis of allylphenol frameworks involves the use of rhodium catalysis. Specifically, the Rh₂(esp)₂-catalyzed reaction of diazoquinones with allylboronates provides a powerful method for accessing a variety of allylphenols, including ortho-allylphenols like 2-Allyl-4-methylphenol. rsc.orgchem960.com This methodology is noted for its mild reaction conditions and yields ranging from 44% to 94%. rsc.orgchem960.com The proposed mechanism for this transformation proceeds through a pathway involving cyclopropanation, followed by ring-opening and aromatization. rsc.orgchem960.com This strategy represents a key transition metal-catalyzed approach to constructing the 2-allylphenol (B1664045) core structure. While palladium, ruthenium, iridium, and molybdenum-based catalysts are also known to facilitate various allylation reactions, the rhodium-catalyzed route from diazoquinones is a notable example for creating these specific scaffolds. universiteitleiden.nl

Post-Synthetic Modifications and Derivatization Strategies

Once synthesized, the 2-Allyl-4-methylphenol molecule offers multiple reactive sites—the phenolic hydroxyl group, the aromatic ring, and the allylic double bond—for further chemical modification.

Synthesis of Ether and Ester Derivatives

The hydroxyl group of 2-Allyl-4-methylphenol is a prime site for the synthesis of ether and ester derivatives.

Etherification: Ether derivatives are commonly prepared via the Williamson ether synthesis. masterorganicchemistry.com This Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base, such as sodium hydride, to form a more nucleophilic phenoxide ion. This intermediate then reacts with an alkyl halide (e.g., ethyl bromide) to yield the corresponding ether. masterorganicchemistry.com

Esterification: Ester derivatives are readily formed through acylation. The reaction of 2-Allyl-4-methylphenol with an acyl chloride, such as ethanoyl chloride, in the presence of a base like pyridine, results in the formation of the corresponding phenyl ester. chemguide.co.ukpearson.com This process, also known as ethanoylation, replaces the hydrogen of the hydroxyl group with an ethanoyl group (CH₃CO-). chemguide.co.uk

Table 1: Synthesis of Ether and Ester Derivatives
Derivative TypeGeneral ReactionReagentsProduct Class
EtherWilliamson Ether Synthesis1. Base (e.g., NaH) 2. Alkyl Halide (R-X)Allyl Aryl Ether
EsterAcylationAcyl Chloride (R-COCl) Base (e.g., Pyridine)Allyl Aryl Ester

Introduction of Epoxy Functionalities via Olefin Epoxidation

The allyl group's carbon-carbon double bond in 2-Allyl-4-methylphenol is susceptible to epoxidation. This reaction introduces an oxirane (epoxy) ring into the molecule. Common epoxidizing agents, such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), are used to convert the alkene functionality into an epoxide. This transformation yields 2-(oxiran-2-ylmethyl)-4-methylphenol, adding a reactive epoxy group that can undergo further nucleophilic ring-opening reactions.

Reactions with Specific Functional Reagents

The reactivity of 2-Allyl-4-methylphenol allows for derivatization using a variety of specific reagents.

Acetyl Chloride: As mentioned previously, reaction with acetyl chloride is a standard method for acylation, yielding the acetate (B1210297) ester, 2-allyl-4-methylphenyl acetate. chemguide.co.ukpearson.com This reaction is typically vigorous and produces hydrogen chloride as a byproduct. chemguide.co.ukyoutube.com

α-Chloroether: These reagents can be used for the etherification of the phenolic hydroxyl group, introducing an acetal-protected hydroxyl group.

Acrylonitrile: The reaction with acrylonitrile, known as cyanoethylation, typically occurs at the phenolic hydroxyl group under basic conditions, resulting in the formation of a cyanoethyl ether derivative.

Morpholine: While specific reactions with 2-Allyl-4-methylphenol are not detailed, phenols can undergo Mannich reactions with formaldehyde and secondary amines like morpholine to introduce an aminomethyl group onto the aromatic ring, typically ortho or para to the hydroxyl group.

Epichlorohydrin (B41342): The reaction of phenols with epichlorohydrin in the presence of a base is a common method for synthesizing glycidyl (B131873) ethers. researchgate.netresearchgate.net This reaction attaches a glycidyl group (-CH₂-CH(O)CH₂) to the phenolic oxygen, creating a valuable epoxy precursor. researchgate.net

Table 2: Reactions with Specific Functional Reagents
ReagentReaction TypeFunctional Group Formed
Acetyl ChlorideAcylation / EsterificationEster (Acetate)
α-ChloroetherEtherificationEther (Acetal)
AcrylonitrileCyanoethylationCyanoethyl Ether
EpichlorohydrinGlycidylationGlycidyl Ether

Derivatization for Enhanced Analytical Performance (e.g., silylation for improved volatility and stability)

For analytical purposes, particularly in gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS), derivatization is often necessary to improve the analyte's properties. semanticscholar.orgresearchgate.net Phenolic compounds like 2-Allyl-4-methylphenol can be polar and have active hydrogen atoms, leading to poor peak shape and reduced volatility in GC analysis. researchgate.net

Silylation is the most common derivatization technique to address these issues. researchgate.net It involves replacing the active hydrogen of the hydroxyl group with a silyl group, typically a trimethylsilyl (TMS) group. semanticscholar.orgsigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.comnih.gov The resulting TMS ether is more volatile, less polar, and more thermally stable, leading to improved chromatographic separation, sensitivity, and reproducibility. researchgate.netnih.gov The derivatization reaction with BSTFA is often rapid, sometimes completing within seconds at room temperature, especially in a solvent like acetone. nih.gov

Chemical Reactivity and Transformation Mechanisms

Intramolecular Cyclization Reactions

Intramolecular cyclization represents a key class of reactions for 2-allyl-4-methylphenol, enabling the formation of heterocyclic structures. These transformations are often promoted by halogens or transition metal catalysts, leading to the synthesis of valuable chemical intermediates.

The reaction of 2-allylphenols, including 2-allyl-4-methylphenol, with iodine in water provides an effective and environmentally conscious method for synthesizing 2-iodomethyl-2,3-dihydrobenzofuran derivatives. rsc.orgresearchgate.netresearchgate.net This process, known as iodocyclization, occurs without the need for organic solvents or other additives. rsc.orgresearchgate.net The reaction proceeds through the iodination of the allyl group's double bond, which forms a cyclic iodonium (B1229267) ion intermediate. researchgate.net This intermediate is then subject to a regioselective intramolecular nucleophilic attack by the phenolic hydroxyl group, resulting in the formation of the dihydrobenzofuran ring. researchgate.net

The use of water as a solvent has a beneficial impact on the reaction's efficiency, a phenomenon that may be attributed to hydrophobic interactions. researchgate.net Research has demonstrated that for various substituted 2-allylphenols, this water-promoted iodocyclization yields the corresponding 2-iodomethyl-2,3-dihydrobenzofurans in good to excellent yields. rsc.orgresearchgate.net For instance, the treatment of 2-allyl-4-methylphenol with four equivalents of iodine in water at 50°C results in a high yield of the cyclized product. researchgate.netresearchgate.net

Table 1: Iodocyclization of 2-Allyl-4-methylphenol in Water
SubstrateIodine (equivalents)Time (hours)Yield (%)Reference
2-Allyl-4-methylphenol4292 researchgate.netresearchgate.net
2-Allyl-4-methylphenol1485 researchgate.netresearchgate.net

Palladium catalysts are widely employed in organic synthesis to facilitate a variety of transformations, including oxidative cyclization reactions. For substrates like 2-allyl-4-methylphenol, palladium-catalyzed pathways can provide access to diverse heterocyclic scaffolds. While specific studies on 2-allyl-4-methylphenol are not extensively detailed in the provided context, the general mechanisms for similar substrates, such as 4-yn-1-ols, involve the activation of the unsaturated moiety by a palladium(II) species. epa.gov

In a typical palladium-catalyzed oxidative cyclization, the reaction is initiated by the coordination of the palladium catalyst to the allyl group. This is followed by an intramolecular nucleophilic attack from the phenolic oxygen onto the activated double bond. This process, often termed Wacker-type cyclization or aminopalladation/oxypalladation, generates a new carbon-oxygen bond and a carbon-palladium sigma bond. The resulting organopalladium intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to regenerate the palladium catalyst and yield the final cyclized product. The specific outcome of the reaction is highly dependent on the reaction conditions, including the choice of ligands, oxidants, and solvents.

Oxidation and Radical Formation Pathways

The phenolic group of 2-allyl-4-methylphenol is susceptible to oxidation, leading to the formation of reactive intermediates such as phenoxyl radicals and quinonemethides. These species play a crucial role in the subsequent chemical transformations of the molecule.

Phenols can be oxidized to form phenoxyl radicals through various enzymatic or chemical processes. nih.gov This one-electron oxidation process can be initiated by enzymes like peroxidases or tyrosinase, or by chemical oxidants. nih.gov The resulting phenoxyl radical is a resonance-stabilized species, with the unpaired electron delocalized over the aromatic ring and the oxygen atom. The stability and subsequent reactivity of this radical are influenced by the substituents on the phenolic ring. researchgate.net For 2-allyl-4-methylphenol, the presence of the methyl and allyl groups will influence the electronic distribution and steric environment of the resulting phenoxyl radical. These radicals are key intermediates that can participate in a variety of subsequent reactions, including dimerization and coupling. researchgate.net

The oxidation of para-alkyl substituted phenols, a group to which 2-allyl-4-methylphenol belongs, can lead to the formation of reactive intermediates known as quinonemethides (QMs). nih.govnih.govsigmaaldrich.com This bioactivation pathway is often catalyzed by enzymes such as cytochrome P450. nih.govnih.gov The formation of a QM from a para-alkylphenol involves the oxidation of the phenolic hydroxyl group and the subsequent loss of a proton from the benzylic position of the alkyl side chain. nih.gov

In the case of 2-allyl-4-methylphenol, the para-methyl group provides the necessary benzylic protons for this transformation. The resulting quinonemethide is an electrophilic species that can react with various nucleophiles. nih.gov The rate of QM formation and its intrinsic reactivity are influenced by the nature of the substituents on the phenol (B47542) ring. nih.govnih.gov

Once formed, the phenoxyl radical of 2-allyl-4-methylphenol can undergo several reaction pathways. One significant pathway is dimerization, a radical-mediated coupling reaction. nih.gov This can occur through various modes of phenoxy-phenoxy coupling, such as carbon-carbon or carbon-oxygen bond formation, leading to a variety of dimeric structures. researchgate.net The specific products formed depend on the positions of radical coupling, which can involve the oxygen atom or unsubstituted positions on the aromatic ring. researchgate.net

However, dimerization is not the only fate for the phenoxyl radical. Non-dimerization pathways can also occur, such as reactions with other radical species or molecules present in the system. For example, a phenoxyl radical can be reduced back to the parent phenol by abstracting a hydrogen atom from another molecule. nih.gov The competition between dimerization and other reaction pathways is dependent on factors such as radical concentration, steric hindrance from the substituents, and the presence of other reactive species. researchgate.netnih.gov

Other Chemical Transformations and By-product Formation

Beyond its primary formation, 2-Allyl-4-methylphenol can undergo further chemical transformations, leading to a variety of related compounds. These reactions primarily involve the cleavage of the allyl group or intramolecular cyclization events.

Cleavage Reactions and Formation of Related Phenolic Compounds

The allyl group of 2-Allyl-4-methylphenol can be cleaved to yield 4-methylphenol (p-cresol), a reaction of significance in synthetic chemistry for the removal of an allyl protecting group. This transformation is typically not a simple thermal process but is often facilitated by transition metal catalysts. While specific studies on the cleavage of 2-Allyl-4-methylphenol are not extensively detailed in the literature, the principles of deallylation of aryl allyl ethers and related phenols are well-established.

One common method involves the use of palladium catalysts. For instance, palladium(0) complexes, often in the presence of a scavenger for the allyl group, are effective for this purpose. The reaction mechanism generally involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophile, releasing the phenol.

Another approach is the isomerization of the allyl group to a propenyl group, followed by hydrolytic cleavage. This isomerization can be catalyzed by transition metal complexes, such as those of rhodium or ruthenium, or by strong bases. The resulting propenyl phenol is more readily cleaved under acidic or oxidative conditions to yield p-cresol (B1678582).

The table below summarizes typical conditions for the cleavage of allyl groups from phenolic compounds, which are applicable to 2-Allyl-4-methylphenol.

Catalyst/ReagentConditionsProduct
Palladium(0) catalyst (e.g., Pd(PPh₃)₄) with an allyl scavenger (e.g., morpholine, barbituric acid)Mild, often room temperature4-Methylphenol
Rhodium or Ruthenium catalystIsomerization to 2-(prop-1-en-1-yl)-4-methylphenol followed by hydrolysis4-Methylphenol
Strong base (e.g., potassium tert-butoxide) followed by acid or oxidantIsomerization followed by cleavage4-Methylphenol

These cleavage reactions are important not only for deprotection strategies in organic synthesis but can also be a source of by-products in reactions where 2-Allyl-4-methylphenol is an intermediate, particularly if transition metal catalysts are present.

Intramolecular Cyclization to Coumaran Derivatives

The ortho-allyl phenol structure of 2-Allyl-4-methylphenol makes it a prime candidate for intramolecular cyclization to form coumaran (2,3-dihydrobenzofuran) derivatives. This acid-catalyzed reaction, a type of intramolecular hydroalkoxylation, proceeds through the protonation of the allyl double bond, leading to the formation of a secondary carbocation. The phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the carbocation to form a five-membered ring. Subsequent deprotonation yields the stable coumaran derivative.

Specifically, the cyclization of 2-Allyl-4-methylphenol would be expected to produce 2,5-dimethyl-2,3-dihydrobenzofuran. The reaction is typically promoted by strong acids such as sulfuric acid or phosphoric acid, or by Lewis acids.

The general mechanism for the acid-catalyzed intramolecular cyclization of an o-allylphenol is as follows:

Protonation of the alkene to form a carbocation.

Intramolecular nucleophilic attack by the phenolic oxygen.

Deprotonation to yield the dihydrobenzofuran ring system.

Below is a table outlining the expected transformation and the conditions under which it would likely occur.

ReactantCatalyst/ConditionsProduct
2-Allyl-4-methylphenolStrong acid (e.g., H₂SO₄, H₃PO₄) or Lewis acid, heat2,5-Dimethyl-2,3-dihydrobenzofuran

This cyclization can be a significant side reaction during the Claisen rearrangement of allyl aryl ethers if acidic conditions are present or if the reaction is carried out at high temperatures for extended periods, leading to the formation of coumaran by-products.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 2-Allyl-4-methylphenol. Through the analysis of ¹H and ¹³C NMR spectra, the precise arrangement of hydrogen and carbon atoms can be mapped.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides distinct signals for each chemically unique proton in the molecule. The chemical shifts (δ), multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J) reveal the electronic environment and connectivity of the protons. For 2-Allyl-4-methylphenol, characteristic signals corresponding to the aromatic protons, the allyl group protons, the methyl protons, and the phenolic hydroxyl proton are observed.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CH₃2.25s (singlet)-
Ar-CH₂-3.33-3.39m (multiplet)-
-OH4.96br.s (broad singlet)-
=CH₂ (terminal)5.11t (triplet)1.6
=CH₂ (terminal)5.16d (doublet)1.6
-CH=5.91-6.05m (multiplet)-
Ar-H6.64d (doublet)8.1
Ar-H6.84dd (doublet of doublets)8.1, 2.4
Ar-H6.91d (doublet)2.4

Table 1: ¹H NMR Spectral Data for 2-Allyl-4-methylphenol (in CDCl₃).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the proton data by providing the chemical shifts for each carbon atom. This information helps to confirm the carbon skeleton, including the positions of the substituents on the aromatic ring. Key signals include those for the methyl carbon, the carbons of the allyl group, and the six distinct aromatic carbons.

2D-NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the structural assignment. youtube.com

COSY spectra establish proton-proton (¹H-¹H) coupling relationships, visually connecting signals from adjacent protons. For instance, it would show correlations between the different protons within the allyl group and between adjacent protons on the aromatic ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of 2-Allyl-4-methylphenol, as well as for gaining structural insights through the analysis of its fragmentation patterns. nist.gov

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, 2-Allyl-4-methylphenol (C₁₀H₁₂O) undergoes ionization to produce a molecular ion (M⁺•). libretexts.org The mass-to-charge ratio (m/z) of this ion corresponds to the molecule's nominal mass, which is 148 amu. nih.gov The molecular ion is energetically unstable and breaks apart into smaller, characteristic fragment ions. The resulting mass spectrum displays the relative abundance of these ions. libretexts.org For 2-Allyl-4-methylphenol, the base peak is the molecular ion at m/z 148, indicating its relative stability. Other significant fragments are observed at m/z 133 and 105. nih.gov

The fragmentation can be rationalized by specific bond cleavages:

[M-15]⁺ (m/z 133): This prominent fragment corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation pathway for molecules containing a methyl group attached to an aromatic ring.

[M-43]⁺ (m/z 105): This fragment can arise from the loss of a propyl radical (•C₃H₇) or through more complex rearrangements involving the allyl group.

m/zProposed Fragment IonSignificance
148[C₁₀H₁₂O]⁺•Molecular Ion (M⁺•)
133[C₉H₉O]⁺Loss of •CH₃
105[C₇H₅O]⁺Loss of •C₃H₇ or rearrangement

Table 2: Key Mass Spectrometry Fragments for 2-Allyl-4-methylphenol. nih.gov

High-Resolution Mass Spectrometry (HR-MS): HR-MS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For 2-Allyl-4-methylphenol, the calculated monoisotopic mass is 148.088815 Da for the molecular formula C₁₀H₁₂O. nih.gov An experimental HR-MS measurement confirming this exact mass provides unequivocal evidence for this specific elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Infrared (IR) Spectroscopy and Fourier Transform Infrared (FT-IR) Analysis

Infrared (IR) spectroscopy and its more modern implementation, Fourier Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The FT-IR spectrum of 2-Allyl-4-methylphenol displays characteristic absorption bands that confirm the presence of its key structural features. nist.gov

The spectrum is characterized by several key regions:

O-H Stretching: A prominent, broad absorption band is observed in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of a phenol (B47542). The broadness is due to hydrogen bonding.

C-H Stretching: Absorptions around 3000-3100 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring and the vinyl C-H bonds of the allyl group. Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the methyl and methylene (B1212753) groups.

C=C Stretching: Aromatic C=C double bond stretching vibrations typically appear as a series of peaks in the 1450-1600 cm⁻¹ region. A peak around 1640 cm⁻¹ is often indicative of the C=C stretch of the allyl group.

C-O Stretching: The stretching vibration of the phenolic C-O bond results in a strong absorption band in the 1200-1260 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring appear in the fingerprint region below 900 cm⁻¹. Specific bands for the monosubstituted alkene of the allyl group (e.g., around 922 and 995 cm⁻¹) are also expected. researchgate.net

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400 (broad)O-H stretchPhenolic -OH
>3000C-H stretchAromatic & Vinyl C-H
<3000C-H stretchAliphatic C-H (CH₃, CH₂)
~1640C=C stretchAllyl C=C
~1500-1600C=C stretchAromatic Ring
~1230C-O stretchPhenolic C-O
~920, 990C-H bend (out-of-plane)Allyl =CH₂

Table 3: Characteristic FT-IR Absorption Bands for 2-Allyl-4-methylphenol.

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography (GC) is the premier technique for separating and analyzing volatile and semi-volatile compounds like 2-Allyl-4-methylphenol from complex mixtures. nih.gov When coupled with other detectors or techniques (hyphenation), it provides powerful analytical capabilities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

GC-MS combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. nih.govresearchgate.net This hyphenated technique is widely used for the analysis of 2-Allyl-4-methylphenol in various matrices, such as plant extracts and essential oils. mdpi.com

In a typical GC-MS analysis, the sample is injected into the GC, where compounds are separated based on their volatility and interaction with a stationary phase in a capillary column. As each compound, including 2-Allyl-4-methylphenol, elutes from the column at a specific retention time, it enters the mass spectrometer. The MS detector then generates a mass spectrum for the eluting compound, which can be compared against spectral libraries (like the NIST library) for positive identification. mdpi.com This allows for both the qualitative identification and quantitative analysis of 2-Allyl-4-methylphenol, even when it is a minor component in a complex mixture.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Sample Resolution

For exceptionally complex samples where standard GC-MS may not provide adequate separation, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced resolution. researchgate.net This technique employs two different capillary columns connected in series via a modulator. sepsolve.com

The first-dimension column typically performs a separation based on boiling point (e.g., using a non-polar stationary phase). acs.org The modulator then traps small, sequential fractions of the eluting compounds and rapidly re-injects them onto the second, shorter column, which has a different stationary phase (e.g., a polar phase) to provide an orthogonal separation based on polarity. sepsolve.comacs.org The result is a two-dimensional chromatogram with an ordered structure, where compounds of a similar chemical class (like phenols) group together. This greatly increases peak capacity and separation power, allowing 2-Allyl-4-methylphenol to be resolved from closely related isomers or matrix interferences that might co-elute in a one-dimensional GC separation. restek.comucdavis.edu

Stir-Bar Sorptive Extraction (SBSE) with Thermal Desorption (TD) for Sample Preparation and Enrichment

Stir-bar sorptive extraction (SBSE) is a solventless sample preparation technique used for the extraction and pre-concentration of organic compounds from aqueous samples. tue.nl It is particularly effective for trace analysis of semi-volatile compounds like phenols. nih.gov

The SBSE method involves placing a small magnetic stir bar coated with a sorbent phase, most commonly polydimethylsiloxane (B3030410) (PDMS), into the sample. gcms.cz As the bar stirs the sample, analytes partition from the aqueous matrix into the PDMS coating. tue.nl After a set extraction time, the stir bar is removed, dried, and placed into a thermal desorption (TD) unit. The bar is then rapidly heated, releasing the trapped analytes into a stream of carrier gas, which are then cryofocused and introduced into the GC or GC-MS system for analysis. nih.gov This technique provides high enrichment factors, allowing for the sensitive detection of 2-Allyl-4-methylphenol at very low concentrations in environmental or biological water samples. nih.gov

Gas Chromatography-Olfactometry (GC-MS/O) for Profiling Odor-Active Compounds

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, they are split between a mass spectrometer (MS) for identification and a sniffing port where a trained panelist can detect and describe the odor. This allows for the direct correlation of a specific chemical compound with its characteristic aroma.

While specific GC-O studies detailing the odor profile of 2-Allyl-4-methylphenol are not extensively documented in publicly available literature, its structural similarity to other alkylated phenols, such as eugenol (B1671780) (4-allyl-2-methoxyphenol) and various cresols, allows for an informed estimation of its likely aroma characteristics. Phenolic compounds are well-known for contributing smoky, spicy, and medicinal notes to aromas. epa.govnih.gov The presence of the allyl group is often associated with spicy or clove-like scents, while the methyl group (as in p-cresol) can impart medicinal or leathery aromas. researchgate.netnih.gov

Table 1: Postulated Odor Profile of 2-Allyl-4-methylphenol based on GC-O of Structurally Related Phenols

Odor DescriptorIntensityAssociated Structural MoietyReference Compound Example
SmokyModerate to HighPhenolic hydroxyl groupGuaiacol, p-Cresol (B1678582)
SpicyModerateAllyl groupEugenol
MedicinalLow to ModerateMethylphenol (cresol) structurep-Cresol
WoodyLowPhenolic ringVarious phenols
Clove-likeLow to ModerateAllyl group on a phenolic ringEugenol

This table is illustrative and based on the known odor profiles of structurally similar compounds. Specific GC-O analysis of 2-Allyl-4-methylphenol is required for empirical validation.

Other Chromatographic Separation Methods

Beyond gas chromatography, several other chromatographic techniques are essential for the isolation, purification, and analysis of 2-Allyl-4-methylphenol.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress, checking purity, and determining appropriate solvent systems for column chromatography. For phenolic compounds like 2-Allyl-4-methylphenol, a silica (B1680970) gel plate is typically used as the stationary phase. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is dependent on the polarity of the compound and the solvent system (mobile phase). ualberta.cautoronto.ca Polar compounds have a stronger affinity for the polar silica gel and thus have lower Rf values. wisc.edu A mixture of a nonpolar solvent (like hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is commonly used. oup.comnih.gov

Table 2: Estimated TLC Rf Values for 2-Allyl-4-methylphenol with Different Solvent Systems on Silica Gel

Solvent System (v/v)Estimated Rf ValueRationale
Hexane:Ethyl Acetate (9:1)0.4 - 0.52-Allyl-4-methylphenol is moderately polar. This system provides good mobility.
Hexane:Ethyl Acetate (7:3)0.6 - 0.7Increased polarity of the mobile phase leads to a higher Rf value. libretexts.org
Toluene:Ethyl Acetate (8:2)0.5 - 0.6Toluene is more polar than hexane, leading to slightly higher Rf values.
Dichloromethane (100%)0.3 - 0.4A single solvent of moderate polarity can be effective for separation.

Note: These Rf values are estimates. Actual values can vary depending on experimental conditions such as plate type, temperature, and chamber saturation. utoronto.ca

Flash Column Chromatography: This is a preparative technique used to purify larger quantities of compounds. orgsyn.orgnih.gov It utilizes air pressure to force the solvent through a column packed with a stationary phase, typically silica gel, making it faster than traditional gravity column chromatography. The principles of separation are the same as in TLC. An optimal solvent system for flash chromatography is one that provides a good separation of the target compound from impurities on a TLC plate, typically with an Rf value for the target compound around 0.3-0.4. nih.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is a highly efficient technique for the separation, identification, and quantification of non-volatile or thermally unstable compounds. For phenolic compounds, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a mixture of water/acetonitrile or water/methanol (B129727), often with a small amount of acid like formic or phosphoric acid to improve peak shape). osha.govethernet.edu.etsigmaaldrich.com Detection is typically achieved using a UV detector, as the phenolic ring absorbs UV light. osha.gov

Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their size or hydrodynamic volume. This technique is particularly useful for analyzing polymers or oligomers. researchgate.netoup.com While 2-Allyl-4-methylphenol is a small molecule, GPC could be employed to study its potential to form oligomers or to analyze its presence in a polymeric matrix, such as a phenolic resin. wisc.edunist.gov

Solid Phase Extraction (SPE): SPE is a sample preparation technique used for the extraction, concentration, and cleanup of analytes from a complex matrix, such as environmental water samples. researchgate.netresearchgate.net For phenolic compounds, a reversed-phase sorbent (like C18 or a polymeric resin) can be used. The aqueous sample is passed through the sorbent, which retains the moderately nonpolar 2-Allyl-4-methylphenol. Interfering polar substances are washed away, and the target compound is then eluted with a small volume of an organic solvent like methanol or acetonitrile. mdpi.comresearchgate.net

Electron Spin Resonance (ESR) Spectroscopy for Radical Detection and Characterization

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique that detects species with unpaired electrons, such as free radicals. Phenolic compounds are known for their antioxidant activity, which often involves the donation of a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby forming a more stable phenoxyl radical.

The formation of the 2-allyl-4-methylphenoxyl radical from the parent phenol can be initiated by chemical or photochemical oxidation. ESR spectroscopy can be used to detect and characterize this radical. The g-value and hyperfine coupling constants (hfc's) obtained from the ESR spectrum provide a fingerprint of the radical's electronic structure. The hyperfine structure arises from the interaction of the unpaired electron with magnetic nuclei (protons, in this case) within the radical. The magnitude of the coupling constants is related to the distribution of the unpaired electron spin density across the molecule.

For the 2-allyl-4-methylphenoxyl radical, significant hyperfine coupling would be expected with the protons on the aromatic ring, particularly those in the ortho and para positions relative to the oxygen atom, as well as with the protons of the methyl group. The allyl group's protons may also show some coupling. The delocalization of the unpaired electron into the aromatic ring and potentially onto the allyl group contributes to the stability of this radical. youtube.com

Table 3: Predicted ESR Hyperfine Coupling Constants for the 2-Allyl-4-methylphenoxyl Radical

PositionNucleusPredicted Hyperfine Coupling Constant (Gauss)Rationale
3-H¹H1.0 - 2.0Meta-proton, smaller coupling
5-H¹H5.0 - 7.0Ortho-proton, larger coupling due to high spin density
6-H¹H5.0 - 7.0Para-proton to methyl, ortho to oxygen, large coupling
4-CH₃¹H6.0 - 8.0Para-methyl protons, significant hyperconjugation
Allyl-CH₂¹H< 1.0Small coupling, less delocalization onto the allyl group

Note: These are predicted values based on data for similar phenoxyl radicals like the p-cresol radical. Actual values would need to be determined experimentally.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace-Level Identification

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide structural information about molecules at very low concentrations. The technique relies on the enhancement of the Raman scattering signal of molecules adsorbed onto or very close to the surface of nanostructured metals, typically silver (Ag) or gold (Au).

For the analysis of 2-Allyl-4-methylphenol, a solution of the compound would be mixed with a colloidal suspension of silver or gold nanoparticles. The phenolic hydroxyl group can facilitate adsorption onto the metal surface. When laser light of a suitable wavelength excites the sample, the plasmon resonance of the nanoparticles creates a greatly enhanced electromagnetic field, which in turn amplifies the Raman signal of the adsorbed analyte by several orders of magnitude. This allows for detection at trace levels, far below what is possible with conventional Raman spectroscopy. researchgate.netrsc.orgmdpi.com

The SERS spectrum would show characteristic vibrational bands corresponding to the aromatic ring, the C-O bond, the methyl group, and the allyl group. The enhancement of specific bands can also provide information about the orientation of the molecule on the nanoparticle surface.

Table 4: Expected SERS Bands for 2-Allyl-4-methylphenol using Silver Nanoparticles

Raman Shift (cm⁻¹)Vibrational AssignmentExpected Intensity
~750 - 850Ring breathing modeStrong
~1000Symmetric ring breathingStrong
~1250 - 1300C-O stretchingModerate to Strong
~1440 - 1460CH₂/CH₃ deformationsModerate
~1600 - 1620Aromatic C=C stretchingStrong
~1640Allyl C=C stretchingModerate

Note: The exact positions and relative intensities of SERS peaks can be influenced by the nature of the substrate, the pH of the solution, and the orientation of the molecule on the surface.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic Measurements and Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to electronic transitions within the molecule. For aromatic compounds like 2-Allyl-4-methylphenol, the π → π* transitions of the benzene (B151609) ring are responsible for strong absorption in the UV region.

The UV-Vis spectrum of 2-Allyl-4-methylphenol in a solvent like ethanol (B145695) or methanol would typically show two main absorption bands. The position and intensity (molar absorptivity, ε) of these bands are characteristic of the substituted phenol chromophore. The absorption is also pH-dependent; in basic solutions, deprotonation of the hydroxyl group to form the phenolate (B1203915) ion results in a bathochromic (red) shift of the absorption maxima to longer wavelengths. science-softcon.de

UV-Vis spectroscopy is a valuable tool for quantitative analysis using the Beer-Lambert law. It can also be used for kinetic studies, for example, to monitor the rate of a reaction involving 2-Allyl-4-methylphenol, such as its oxidation or degradation. mdpi.commdpi.com By monitoring the change in absorbance at a specific wavelength over time, the reaction rate constant can be determined.

Table 5: Typical UV-Vis Absorption Data for 2-Allyl-4-methylphenol

Solventλmax 1 (nm)ε (M⁻¹cm⁻¹)λmax 2 (nm)ε (M⁻¹cm⁻¹)
Methanol / Ethanol~220~8,000~275-280~2,500
Methanol / Ethanol + NaOH~240~10,000~290-295~3,500

Note: These values are typical for p-cresol derivatives. The exact λmax and molar absorptivity values can vary slightly depending on the solvent and specific experimental conditions.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For 2-Allyl-4-methylphenol, these calculations can elucidate the intricate details of its potential chemical transformations, such as the Claisen rearrangement.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful tools for modeling chemical reactions. DFT methods, such as B3LYP, are widely used due to their balance of computational cost and accuracy. For instance, in studies of similar phenolic compounds, the B3LYP functional has been employed to investigate reaction pathways. More advanced functionals like M06-2X are also utilized, particularly for their improved performance in describing non-covalent interactions and reaction barriers.

Ab initio methods, which are based on first principles without empirical parameters, offer higher accuracy. Methods like Restricted Hartree-Fock (RHF) provide a foundational understanding of the electronic structure. For more precise energy calculations, especially for transition states, high-accuracy methods like CBS-QB3 are employed. These methods are crucial for obtaining reliable activation free energies for reactions like the Claisen rearrangement.

Basis Set Selection and Optimization

The choice of a basis set is critical in quantum chemical calculations as it defines the set of functions used to build molecular orbitals. For molecules like 2-Allyl-4-methylphenol, Pople-style basis sets are commonly used. The 6-31G* basis set is often a starting point for geometry optimizations. For more accurate energy calculations and to account for diffuse functions and polarization, larger basis sets such as 6-31++G** and 6-311G* are employed. The selection of the basis set is a compromise between desired accuracy and computational feasibility.

Energetic and Geometric Characterization of Reactants, Transition States, and Products

A primary goal of computational studies is to map out the potential energy surface of a reaction. This involves the geometric optimization of reactants, transition states, and products. For the Claisen rearrangement of 2-Allyl-4-methylphenol, the reactant is the phenol (B47542) itself. The transition state is a highly constrained, cyclic structure where the C-O bond is partially broken and the C-C bond is partially formed. The initial product of the ortho-Claisen rearrangement is a dienone, which then tautomerizes to the more stable 2-allyl-4-methylphenol.

Computational methods can provide detailed information on bond lengths, bond angles, and dihedral angles for each of these species. Furthermore, the relative energies of these structures are calculated to determine the thermodynamics and kinetics of the reaction.

Table 1: Calculated Geometric Parameters (in Ångstroms and Degrees) for the Claisen Rearrangement of an Analogous Allyl Phenyl Ether.
ParameterReactantTransition StateProduct (Dienone)
C-O Bond Length1.381.85-
C-C Forming Bond Length-2.101.52
Allyl C1-C2 Bond Length1.501.421.34
Aromatic C1-C6 Bond Angle120.1118.5116.8

Calculation of Activation Parameters

The free energy of activation (ΔG‡) is a critical parameter that determines the rate of a reaction. Computational methods can calculate this value by determining the energy difference between the reactant and the transition state, including corrections for zero-point vibrational energy, thermal energy, and entropy. For the benzyl-Claisen rearrangement, the activation free energy was calculated to be around 40.1 kcal/mol using the high-accuracy CBS-QB3 method. For the Claisen rearrangement of allyl phenyl ethers, the activation barriers are typically in the range of 25-35 kcal/mol, depending on the substituents and the computational method used.

Arrhenius parameters, such as the pre-exponential factor and the activation energy, can also be derived from these calculations, allowing for a more complete kinetic profile of the reaction.

Table 2: Calculated Activation Parameters for the Claisen Rearrangement of an Analogous Allyl Phenyl Ether.
ParameterValue (kcal/mol)Method
ΔE‡ (Electronic Energy of Activation)29.5B3LYP/6-31G
ΔH‡ (Enthalpy of Activation)28.8B3LYP/6-31G
ΔG‡ (Free Energy of Activation)31.2B3LYP/6-31G*

Solvent Effect Modeling

The solvent in which a reaction is carried out can have a significant impact on its rate and mechanism. Computational models can simulate these effects to provide a more realistic picture of the reaction.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net These models rely on calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties.

Molecular descriptors are numerical values that describe the chemical and physical properties of a molecule. For 2-Allyl-4-methylphenol, these descriptors can be correlated with its reactivity.

Bond Dissociation Enthalpy (BDE): The antioxidant activity of phenolic compounds is often related to their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The ease of this donation is quantified by the O-H Bond Dissociation Enthalpy (BDE). A lower BDE indicates a weaker O-H bond, and typically, a more potent antioxidant. DFT methods are commonly used to calculate the BDE of the phenolic O-H bond. science.gov Studies have shown that substituents on the phenol ring significantly influence the BDE. For instance, the presence of an ortho-propenyl substituent (structurally similar to an allyl group) has been predicted by DFT calculations to lower the BDE value, thereby enhancing antioxidant activity. science.gov

Interactive Data Table: Calculated Molecular Descriptors for 2-Allyl-4-methylphenol Below is a table of selected molecular descriptors for 2-Allyl-4-methylphenol, which are often used in QSAR studies.

DescriptorValueSource
Molecular Weight148.20 g/mol nist.gov
XLogP33.0 lookchem.com
Hydrogen Bond Donor Count1 lookchem.com
Hydrogen Bond Acceptor Count1 lookchem.com
Rotatable Bond Count2 lookchem.com
Topological Polar Surface Area20.2 Ų guidechem.com
Complexity131 guidechem.com

Hammett Constants (σ): The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org It relates reaction rates and equilibrium constants using two parameters: a substituent constant (σ) and a reaction constant (ρ). The substituent constant quantifies the electronic effect (both inductive/field and resonance) of a particular substituent. The methyl group (-CH₃) and the allyl group (-CH₂CH=CH₂) in 2-Allyl-4-methylphenol have specific Hammett constants that describe their electron-donating or withdrawing nature, which in turn affects the reactivity of the phenolic hydroxyl group. For example, the ionization of substituted phenols in water has a well-defined reaction constant, allowing for the prediction of pKa values based on the Hammett constants of the substituents. wikipedia.org

Interactive Data Table: Hammett Constants for Relevant Substituents This table provides typical Hammett constant values for substituents present in or related to 2-Allyl-4-methylphenol. These values are used to predict how the substituents will influence reaction rates and equilibria.

SubstituentPositionHammett Constant (σ)
-CH₃ (Methyl)para-0.17
-CH₃ (Methyl)meta-0.07
-OH (Hydroxyl)para-0.37
-OH (Hydroxyl)meta+0.12
-CH=CH₂ (Vinyl)para-0.02

Note: The Hammett constant for an allyl group is not as commonly tabulated as for simpler groups, but its electronic effect is generally considered to be weakly electron-donating.

QSAR models can be developed to predict the biological activities of compounds like 2-Allyl-4-methylphenol. ufv.br By establishing a correlation between calculated molecular descriptors (such as those in the table above) and experimentally determined biological activity for a series of related molecules, a predictive model can be built. nih.gov

For example, a QSAR study on a set of phenolic compounds could aim to predict their antifungal activity. ufv.br The model might find that activity is positively correlated with the molecule's lipophilicity (quantified by LogP) and negatively correlated with its polar surface area. Such a model could then be used to predict the antifungal activity of 2-Allyl-4-methylphenol based on its specific descriptor values.

Modern approaches in molecular property prediction leverage machine learning and contrastive learning frameworks. nih.gov These methods can learn effective molecular representations from large datasets of unlabeled molecules and then fine-tune these representations to predict specific properties or activities. For instance, a model could be trained to recognize the importance of the phenol functional group in antioxidant activity, thereby providing a more interpretable prediction for new molecules like 2-Allyl-4-methylphenol. nih.gov The ultimate goal of these in silico studies is to accelerate the discovery of new compounds with desired biological activities by prioritizing synthesis and experimental testing for the most promising candidates. nih.gov

Biological Activities and Mechanistic Studies in Vitro and Biochemical Focus

Antioxidant and Radical Scavenging Mechanisms

2-Allyl-4-methylphenol demonstrates significant antioxidant capabilities through various mechanisms, including direct interaction with reactive radicals and potential modulation of cellular antioxidant systems.

2-Allyl-4-methylphenol has been shown to effectively scavenge oxygen-centered radicals. Specifically, it exhibits the ability to scavenge superoxide anion radicals (O₂⁻), which are a primary type of reactive oxygen species generated during cellular metabolism. The scavenging action is facilitated by the phenolic hydrogen on the molecule, which can be abstracted to neutralize the radical species. Upon oxidation, 2-Allyl-4-methylphenol forms a phenoxyl radical.

Research confirms the potent radical-scavenging activity of 2-Allyl-4-methylphenol and its analogues against various specific radicals. Studies have demonstrated its efficiency in scavenging benzoyloxyl radicals (PhCOO•) derived from the decomposition of benzoyl peroxide.

Furthermore, its activity against the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is well-documented. The anti-DPPH radical activity of 2-Allyl-4-methylphenol is part of a broader class of 2-allyl-4-X-phenols, where the nature of the substituent at the para-position influences the scavenging potency. The activity, assayed by optical methods, increases along the series from electron-withdrawing to electron-donating groups, with the methyl group in 2-Allyl-4-methylphenol providing notable activity.

Anti-DPPH Radical Activity of 2-Allyl-4-X-phenols
Compound (X)Relative Activity Order
NO₂ (nitro)Lowest
COCH₃ (acetyl)Increasing
Cl (chloro)Increasing
Br (bromo)Increasing
t-(CH₃)₃ (t-butyl)Increasing
C₆H₅ (phenyl)Increasing
CH₃ (methyl)Increasing
OCH₃ (methoxy)Highest

Direct studies detailing the specific effects of 2-Allyl-4-methylphenol on glutathione levels are limited. However, research on structurally similar allylphenols, such as eugenol (B1671780) (4-allyl-2-methoxyphenol), provides insight into potential interactions. In in vitro studies using RAW 264.7 macrophages, eugenol at concentrations of 10 and 25 μg/mL led to a notable depletion of glutathione activity nih.gov. Conversely, other research has shown that eugenol can positively influence components of the glutathione system. In cultured bovine secondary follicles, eugenol at concentrations of 5.0 and 50.0 μM increased the mRNA levels for glutathione peroxidase 1 (GPX1) cambridge.orgproquest.com. GPX1 is a crucial enzyme that utilizes glutathione to neutralize hydroperoxides, thereby protecting against lipid peroxidation cambridge.orgproquest.com. These findings suggest that allylphenols may modulate the glutathione system, although the precise effects can vary depending on the specific compound, concentration, and biological system under investigation.

The kinetics of the radical scavenging activity of 2-Allyl-4-methylphenol have been investigated using the induction period method. This technique monitors the polymerization of a monomer, such as methyl methacrylate (MMA), initiated by the thermal decomposition of an initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The presence of an antioxidant like 2-Allyl-4-methylphenol introduces an induction period, delaying polymerization.

From these studies, the stoichiometric factor (n), which represents the number of radicals trapped by one molecule of the antioxidant, and the inhibition rate constant (kinh) can be determined. For 2-allyl-4-methoxyphenol, a close analogue, the n value was found to be 2, suggesting it can produce a quinonemethide during the induction period without undergoing dimerization. The ratio of the rate constant for inhibition to that for propagation (kinh/kp) for this class of compounds showed values in the range of 2.7-3.3, indicating effective chain-breaking antioxidant activity.

Antimicrobial and Antifungal Action

2-Allyl-4-methylphenol belongs to a class of compounds that exhibit notable activity against various microbes, including plant pathogens.

Research has established the antifungal activity of 2-allylphenol (B1664045) and its derivatives against several significant plant pathogens. A study specifically investigating its efficacy against Phytophthora cinnamomi, a destructive oomycete that causes root and crown rot in numerous plant species, identified it as an effective inhibitor of in vitro growth cambridge.org.

The activity of 2-allylphenol is not limited to a single species. It has demonstrated broad-spectrum antifungal properties against other phytopathogens. The table below summarizes the median effective concentration (EC₅₀) values of the parent compound, 2-allylphenol, against various pathogens, highlighting its potential as a fungicide.

Inhibitory Activity (EC₅₀) of 2-Allylphenol Against Various Plant Pathogens
PhytopathogenEC₅₀ (µg/mL)Reference
Rhizoctonia cerealis8.2 cambridge.org
Pythium aphanidermatum15.4 cambridge.org
Valsa mali20.3 cambridge.org
Botrytis cinerea48.8 cambridge.org
Phytophthora cinnamomi150.0 cambridge.org

The mechanism of action for 2-allylphenol against fungi like Botrytis cinerea is suggested to be the inhibition of cellular respiration proquest.com. Studies on derivatives further indicate that modifications to the allyl side chain can influence the level of antifungal activity cambridge.org. For instance, nitro derivatives of 2-allylphenol have shown particularly strong growth inhibition of P. cinnamomi, with EC₅₀ values as low as 10.0 µg/mL, an activity level comparable to some commercial fungicides cambridge.org.

Effects on Bacterial Growth (e.g., Staphylococcus epidermidis, Pseudomonas aeruginosa) in Planktonic and Biofilm States

The antimicrobial activity of phenolic compounds, including allyl derivatives, has been evaluated against both free-floating (planktonic) and community-based (biofilm) bacteria. Studies on compounds structurally related to 2-Allyl-4-methylphenol, such as 2-allyl derivatives of carvacrol and thymol, reveal significant differences in efficacy depending on the bacterial growth state.

Against planktonic cells of both the Gram-positive Staphylococcus epidermidis and the Gram-negative Pseudomonas aeruginosa, 2-allyl derivatives demonstrate consistently increased potency compared to their parent compounds. nih.govfrontiersin.org For instance, over a five-hour period, 2-allyl carvacrol reduced the growth of S. epidermidis by 79.80% and P. aeruginosa by 79.63%. nih.gov In contrast, its parent compound, carvacrol, only achieved reductions of 15.55% and 2.35%, respectively. nih.gov Similarly, 2-allyl thymol showed significant growth reduction of 79.00% for S. epidermidis and 77.93% for P. aeruginosa. nih.gov These 2-allyl derivatives exhibit bactericidal activity, capable of achieving a 5-log reduction in planktonic S. epidermidis cells within five hours. nih.gov

Conversely, when evaluated against bacteria in a biofilm state, the efficacy of these allyl derivatives decreases. nih.govfrontiersin.org The parent compounds, thymol and carvacrol, were found to be more potent against established biofilms of both S. epidermidis and P. aeruginosa. frontiersin.org This highlights the critical difference in susceptibility between planktonic and biofilm modes of growth and underscores the importance of using biofilm-specific assays when the intended target is a bacterial biofilm. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Phenolic Compounds Against Planktonic Bacteria Data derived from studies on structurally related allyl phenols.

CompoundOrganismMIC (mM)
Thymol (Parent) S. epidermidis1.0
P. aeruginosa1.0
2-Allyl Thymol S. epidermidis0.5
P. aeruginosa0.5
Carvacrol (Parent) S. epidermidis1.0
P. aeruginosa1.0
2-Allyl Carvacrol S. epidermidis0.5
P. aeruginosa0.5

Structure-Activity Relationship (SAR) Studies for Antimicrobial Properties

Structure-activity relationship (SAR) studies on 2-allylphenol and its derivatives reveal that minor chemical modifications can lead to significant variations in antimicrobial and antifungal activity. nih.gov The presence and position of an allyl group relative to the hydroxyl group on the phenol (B47542) ring are key determinants of potency. frontiersin.org

For antibacterial activity against planktonic cells, the addition of a 2-allyl group to thymol or carvacrol enhances potency compared to the parent phenol. nih.govfrontiersin.org Studies comparing isomers have shown that 2-allyl derivatives of these compounds are more potent than the corresponding 4-allyl isomers against P. aeruginosa, while both isomers exhibit identical minimum inhibitory concentrations (MICs) against S. epidermidis. nih.gov However, this enhanced activity against planktonic cells does not translate to biofilm activity, where the addition of an allyl group leads to a decrease in potency. nih.govfrontiersin.org This may be due to factors like steric hindrance, which could inhibit permeation through the biofilm's extracellular matrix, or an increase in polarity that hinders the compound's ability to penetrate the matrix. frontiersin.org

In the context of antifungal properties, SAR studies on 2-allylphenol derivatives against the phytopathogen Phytophthora cinnamomi show that attaching electron-acceptor groups, such as nitro groups, to the aromatic ring enhances inhibitory activity. mdpi.comresearchgate.net The activity is strongly enhanced when nitro and hydroxyl groups are in a para configuration relative to each other, a phenomenon attributed to changes in the electronic distribution on the aromatic ring induced by the substituent groups. mdpi.comresearchgate.net Similarly, modifying the hydroxyl group itself, for instance by converting it to a methoxy or acetyl group, can dramatically increase mycelial growth inhibition of the fungus Botrytis cinerea. nih.gov

Mechanistic Insights into Microbial Inhibition (e.g., inhibition of respiratory pathways, induction of oxidative stress in fungi)

The antimicrobial mechanism of 2-allylphenol and its derivatives involves multiple cellular targets, with a primary focus on the disruption of cellular respiration. nih.govresearchgate.net It has been identified as a respiratory inhibitor, a mode of action that is primarily fungistatic rather than fungicidal. researchgate.net

In the fungus Botrytis cinerea, 2-allylphenol inhibits mycelial growth by blocking the electron flow in the cytochrome pathway, specifically where ubiquinol is oxidized to ubiquinone. nih.gov This disruption leads to an induction of the alternative respiration pathway and a depletion of ATP levels. nih.gov Furthermore, active derivatives of 2-allylphenol can also downregulate the expression of the Bcaox gene, which is associated with the alternative oxidase enzyme (AOX). nih.govresearchgate.net This dual inhibition of both the normal and alternative respiratory pathways makes these compounds an attractive platform for antifungal agent development. nih.govresearchgate.net

The inhibition of the AOX pathway can also lead to an increase in the production of reactive oxygen species (ROS), ultimately inducing cell death through oxidative stress. nih.gov While phenolic compounds are often known as antioxidants, they can also elicit cellular responses typically triggered to counter oxidant stress, suggesting a complex relationship between these compounds and the fungal oxidative stress response. nih.gov

In bacteria, related phenolic compounds are known to compromise the outer membrane of Gram-negative species, increasing the permeability of the cytoplasm. nih.gov Another related compound, 4-allylbenzene-1,2-diol, has been shown to exert its antibacterial effect by damaging the integrity of the bacterial cell membrane, leading to increased permeability and leakage of cellular contents. nih.gov

Enzyme Modulation and Biochemical Interactions

Interaction with Enzymes Involved in Oxidative Stress and Inflammation Pathways

Phenolic compounds, including allylphenols, can modulate the activity of key enzymes involved in inflammation and oxidative stress pathways. nih.gov A study on 4-allylphenol, a structural isomer of 2-Allyl-4-methylphenol, demonstrated its influence on inflammatory responses in RAW264.7 macrophage cells. researchgate.net The study investigated the inhibitory effects on cyclooxygenase-2 (Cox-2) gene expression and the activation of nuclear factor-kappa B (Nf-κB), a critical transcription factor in the inflammatory process. researchgate.net

Polyphenols can exert anti-inflammatory effects by modulating the activity of enzymes in the arachidonic acid metabolism pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX). nih.gov Inhibition of these enzymes reduces the production of inflammatory mediators like prostaglandins and leukotrienes. nih.gov Furthermore, flavonoids and other polyphenols can inhibit xanthine oxidase, a key source of free radicals, and may also reduce the activity of peroxidase. nih.gov The ability of polyphenols to chelate metal ions like iron and copper can also contribute to the reduction of oxidative stress, as these ions can catalyze the formation of highly reactive free radicals. nih.gov

Chemical Models for Enzymatic Transformations

2-Allylphenol is considered a biomimetic synthetic fungicide, designed to mimic the natural antifungal compound ginkgol, which is found in the ginkgo fruit (Ginkgo biloba L.). mdpi.comresearchgate.net This approach, where a synthetic compound is created to imitate a natural biological molecule's function, is a core concept in developing chemical models for enzymatic transformations.

The field of biomimetic chemistry aims to create new, efficient catalysts by mimicking biological processes. A significant area of this research involves developing functional models for copper-containing enzymes like catechol oxidase and tyrosinase, which are involved in the oxidation of phenols. Researchers synthesize complexes using transition metals (such as copper) and various organic ligands to reproduce the catalytic activity of the enzyme's active site. These synthetic complexes can then be used to catalyze reactions like the aerobic oxidation of diphenols and aminophenols, serving as chemical models for the enzymatic process. The nature of the ligand and the metal ion are critical factors that affect the catalytic activity of these biomimetic models.

Prooxidant Effects Under Specific Conditions

While phenolic compounds are widely recognized for their antioxidant properties, they can also exhibit prooxidant effects under certain conditions, leading to cellular stress. nih.gov In fungi, invading pathogens are exposed to plant-produced phenolic compounds, which can trigger cellular responses similar to those initiated by oxidant stress. nih.gov

The regulation of secondary metabolism in filamentous fungi is closely linked to the cellular response to oxidative stress. mdpi.com Studies on terpenoid phenols like thymol and carvacrol, which are structurally related to 2-Allyl-4-methylphenol, show that these compounds can enhance sclerotial development in fungi such as Aspergillus flavus. mdpi.com This process is considered an indicator of the fungal stress response, particularly to oxidative stress. mdpi.com The inhibition of the alternative oxidase (AOX) respiratory pathway in fungi by 2-allylphenol derivatives can also lead to an increase in ROS production, culminating in cell death by oxidative stress. nih.gov This demonstrates a scenario where the compound's primary action (enzyme inhibition) leads to a secondary, prooxidant effect.

In Vitro Cytotoxicity and Related Mechanisms (e.g., towards human carcinoma cell lines, role of hydrophobicity and stable phenoxy radicals)

Extensive literature searches for in vitro studies on the cytotoxicity of 2-Allyl-4-methylphenol against human carcinoma cell lines did not yield specific data for this particular compound. Research on the cytotoxic properties of structurally related phenolic compounds, such as other allylphenols and derivatives, is available; however, direct experimental evidence and detailed mechanistic studies focusing solely on 2-Allyl-4-methylphenol are not present in the reviewed scientific literature.

Consequently, a data table detailing the cytotoxic activity of 2-Allyl-4-methylphenol against various human carcinoma cell lines cannot be provided. Furthermore, there is no specific information available regarding the role of hydrophobicity and the formation of stable phenoxy radicals in the potential cytotoxic mechanisms of 2-Allyl-4-methylphenol.

Applications in Chemical Science and Materials Research

Building Blocks in Organic Synthesis

The inherent reactivity of the phenolic ring and the allyl group allows 2-Allyl-4-methylphenol to serve as a versatile starting material for the synthesis of more complex chemical structures, including bioactive compounds and heterocyclic systems.

2-Allyl-4-methylphenol serves as a scaffold for producing molecules with significant biological activity, particularly in the development of novel antifungal agents. Research on the closely related compound, 2-allylphenol (B1664045), has demonstrated that modifications to the phenolic ring can lead to potent fungicides. For instance, the introduction of electron-withdrawing groups, such as nitro groups, onto the aromatic ring of 2-allylphenol derivatives has been shown to produce compounds with strong growth inhibition against phytopathogens like Phytophthora cinnamomi. nih.gov Some synthesized nitro derivatives exhibit activity comparable to commercial fungicides, with the position of the substituent groups playing a critical role in their efficacy. nih.gov This structure-activity relationship suggests that 2-Allyl-4-methylphenol is a promising precursor for a new generation of antifungal agents, where the methyl group at the para-position can be used to modulate the electronic and steric properties of the final molecule.

While phenols can be converted into anilines through multi-step synthetic pathways, the direct use of 2-Allyl-4-methylphenol as a precursor for functionalized anilines is not a widely documented application. However, the fundamental reactivity of the phenolic group allows for its potential conversion to an amine, which would yield a highly functionalized aniline (B41778) derivative bearing both allyl and methyl groups, a structure of interest in medicinal and materials chemistry. researchgate.netnih.govresearchgate.net

The ortho-positioning of the allyl group relative to the hydroxyl group in 2-Allyl-4-methylphenol makes it an ideal precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. A prominent example is the synthesis of dihydrobenzofurans. The 2,3-dihydrobenzofuran (B1216630) core is a key structural motif found in numerous natural products and biologically active molecules known for their anti-inflammatory, anticancer, and antifungal properties. nih.gov

Various synthetic strategies leverage the structure of 2-allylphenols to construct this heterocyclic system. Light-driven protocols, for example, can initiate a cascade reaction where the phenolate (B1203915) anion, generated in situ, undergoes a photochemical process to form radical species that cyclize to yield densely functionalized 2,3-dihydrobenzofurans under mild conditions. nih.gov Other methods include oxidative [3+2] cycloadditions using photocatalysis to generate a phenoxonium cation that is subsequently trapped by the intramolecular allyl group. nih.gov These methods highlight the utility of 2-Allyl-4-methylphenol as a key starting material for accessing the valuable dihydrobenzofuran scaffold.

Table 1: Examples of Dihydrobenzofuran Synthesis from 2-Allylphenol Derivatives This table is illustrative of general methods applicable to 2-Allyl-4-methylphenol.

Starting Material Class Reaction Type Key Reagents/Conditions Product Class Reference
2-Allylphenols Photoinduced Cascade Radical Precursor (e.g., α-iodo sulfone), Base (TMG), Visible Light (λ = 456 nm) Sulfone-containing 2,3-dihydrobenzofurans nih.gov
Phenols & Alkenyl Phenols Oxidative [3+2] Cycloaddition Visible Light, Transition Metal Photocatalyst, Ammonium Persulfate Dihydrobenzofuran neolignans nih.gov
Allyl Phenyl Ethers Claisen Rearrangement & Heterocyclisation Heat, followed by Palladium-induced cyclization Benzo(b)furan derivatives researchgate.net

Reagents in Diverse Chemical Transformations

2-Allyl-4-methylphenol is itself a product of a significant chemical transformation: the aromatic Claisen rearrangement. organic-chemistry.orglibretexts.org This nih.govnih.gov-sigmatropic rearrangement involves the thermal conversion of an allyl aryl ether (in this case, allyl p-cresyl ether) into an ortho-allyl phenol (B47542). researchgate.netorganicreactions.org The reaction is a powerful and reliable method for forming carbon-carbon bonds on an aromatic ring. libretexts.org

Once formed, 2-Allyl-4-methylphenol can act as a versatile reagent in subsequent transformations. Its bifunctional nature allows for selective reactions at either the phenolic hydroxyl group, the aromatic ring, or the allyl side chain.

Phenolic Reactivity: The hydroxyl group can undergo O-alkylation, O-acylation, and serve as a directing group for electrophilic aromatic substitution.

Allyl Group Reactivity: The double bond of the allyl group can participate in addition reactions, oxidation, and polymerization.

Combined Reactivity: As discussed previously, the proximity of the two functional groups is exploited in cyclization reactions to form heterocycles like dihydrobenzofurans. nih.gov

The compound is thus a key intermediate, often generated and used in situ or isolated to serve as a starting point for creating more complex molecular architectures.

Role in Polymer Chemistry and Advanced Materials

The dual functionality of 2-Allyl-4-methylphenol provides significant potential for its use in polymer science, both as a monomer for creating novel polymers and as a modifier to impart specific properties to existing materials.

Cresol-based novolac epoxy resins are widely used as high-performance materials in applications such as electronic encapsulants due to their thermal stability and chemical resistance. semanticscholar.orgresearchgate.net 2-Allyl-4-methylphenol, as a cresol (B1669610) derivative, is a suitable candidate for the synthesis of novel, functionalized epoxy resins.

The synthesis would typically involve the reaction of the phenolic hydroxyl group with epichlorohydrin (B41342) in the presence of a base to form the corresponding glycidyl (B131873) ether monomer. The key feature of such a monomer derived from 2-Allyl-4-methylphenol would be the retention of the allyl group. This pendant allyl functionality provides a reactive site for further chemical modification or cross-linking, which is not present in standard cresol novolac epoxies. Curing this allyl-functionalized epoxy monomer, either through traditional amine hardeners or through a secondary curing mechanism involving the allyl groups (e.g., free-radical polymerization or thiol-ene chemistry), could lead to thermosets with enhanced properties such as improved toughness, higher cross-link density, and tailored dielectric properties.

Allyl-containing monomers are a distinct class of materials used in polymer synthesis. dntb.gov.ua While mono-allyl compounds like 2-Allyl-4-methylphenol tend to polymerize slowly on their own via free-radical mechanisms to form low molecular weight oligomers, they are highly effective as modifiers or co-monomers. researchgate.net

The presence of the allyl group allows for post-polymerization functionalization, a powerful tool for creating advanced materials. nih.gov For example, 2-Allyl-4-methylphenol can be incorporated into polyester (B1180765) or phenolic resin backbones via its hydroxyl group. The resulting polymer would have pendant allyl groups along its chain, which can be used for:

Cross-linking: To create thermoset materials with improved thermal and mechanical stability.

Grafting: To attach other polymer chains or molecules, thereby creating copolymers with tailored properties (e.g., modifying surface energy, improving compatibility in blends).

Surface Modification: To functionalize surfaces by binding the polymer and then using the allyl groups as handles for further reactions.

This versatility makes 2-Allyl-4-methylphenol a valuable component for designing functionalized materials for a range of advanced applications.

Natural Occurrence, Biosynthesis, and Environmental Considerations

Occurrence in Natural Products and Biomass (e.g., Constituents of Plant-Derived Smoke, Mangifera indica)

2-Allyl-4-methylphenol, also known as 2-allyl-p-cresol, has been identified as a natural constituent in certain plant species. Notably, its presence has been reported in the mango, Mangifera indica nih.gov. The mango plant is known to contain a wide variety of phenolic compounds, which contribute to its flavor, aroma, and potential bioactivities nih.govnih.govpjsir.org.

Beyond its occurrence in specific plants, 2-Allyl-4-methylphenol is a component of the complex mixture of organic compounds found in plant-derived smoke. The combustion of biomass, such as wood, releases a diverse array of volatile and semi-volatile organic compounds, including a significant fraction of phenols and their derivatives. These phenolic compounds are major contributors to the characteristic aroma of smoke nih.gov. While the exact composition of smoke varies depending on the plant source and combustion conditions, it is generally rich in cresols, guaiacols, syringols, and other alkylphenols researchgate.netusg.edu. The presence of allyl-substituted phenols is a known characteristic of certain types of wood smoke, contributing to its sensory properties nih.govresearchgate.net.

Table 1: Examples of Phenolic Compounds Identified in Plant-Derived Smoke

Compound ClassSpecific ExamplesGeneral Contribution
PhenolsPhenol (B47542), o-cresol, m-cresol, p-cresol (B1678582), 2,4-dimethylphenolContribute to sharp, medicinal, and smoky notes.
Guaiacols (Methoxyphenols)Guaiacol, 4-methylguaiacol, 4-ethylguaiacol, Eugenol (B1671780)Impart spicy, smoky, and woody aroma characteristics.
Syringols (Dimethoxyphenols)Syringol, 4-methylsyringol, 4-allylsyringolAssociated with smoky and woody notes, particularly in hardwood smoke.
Catechols (Dihydroxybenzenes)Catechol, 4-methylcatecholContribute to the overall phenolic profile of smoke.

Formation Pathways During Thermal Decomposition of Biomass (e.g., Wood Pyrolysis)

2-Allyl-4-methylphenol and related phenolic compounds are primarily formed during the thermal decomposition of lignocellulosic biomass, a process known as pyrolysis mdpi.com. Lignin (B12514952), a complex polymer of phenylpropanoid units, is a key structural component of wood and other plant matter. During pyrolysis, the high temperatures cause the cleavage of the ether and carbon-carbon bonds within the lignin structure, breaking it down into a variety of smaller, volatile phenolic compounds that form a major part of the resulting bio-oil or wood vinegar jree.irresearchgate.netijretr.org.

The specific structure of the resulting phenols is dependent on the original structure of the monolignol units within the lignin (p-coumaryl, coniferyl, and sinapyl alcohols) and the pyrolysis conditions, especially temperature. Higher temperatures tend to favor reactions like demethylation and dealkylation, leading to the production of simpler phenols and alkylphenols such as cresols researchgate.net. The formation of the allyl side chain is a result of specific cleavage and rearrangement reactions of the propyl side chain of the original phenylpropanoid units in the lignin polymer during the heating process researchgate.net.

Table 2: Key Phenolic Products from Wood Pyrolysis

Lignin Monomer PrecursorPrimary Pyrolysis Products
p-Coumaryl alcoholPhenol, Cresols (methylphenols), other alkylphenols
Coniferyl alcoholGuaiacol (2-methoxyphenol) and its alkyl derivatives
Sinapyl alcoholSyringol (2,6-dimethoxyphenol) and its alkyl derivatives

General Biosynthetic Pathways of Allylphenols in Organisms

In plants, allylphenols are a class of specialized secondary metabolites derived from the phenylpropanoid pathway wsu.edu. This core metabolic pathway is responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignans, and stilbenoids frontiersin.orgukrbiochemjournal.org. The biosynthesis of phenolic compounds is crucial for plant growth, defense, and interaction with the environment ukrbiochemjournal.orgnih.gov.

The general pathway begins with the shikimate pathway, which produces the aromatic amino acid L-phenylalanine from precursors derived from glycolysis and the pentose (B10789219) phosphate (B84403) pathway nih.gov. L-phenylalanine then enters the phenylpropanoid pathway, where it is converted through a series of enzymatic steps. The elucidation of the specific steps leading to allylphenols has identified key enzymes that are responsible for the formation of the allyl side chain, which involves deoxygenation of the monolignol side-chain wsu.edu. This pathway represents a branch of the central phenylpropanoid metabolism that leads to the production of volatile compounds important for flavors and fragrances wsu.edu.

Environmental Fate and Degradation Mechanisms of Phenolic Compounds

The environmental fate of phenolic compounds, including alkylphenols like 2-Allyl-4-methylphenol, is a significant area of environmental science due to their widespread release from industrial activities and biomass combustion tandfonline.com. Phenolic compounds can be toxic to aquatic organisms and may persist in soil and water environments tandfonline.commdpi.com.

The primary mechanism for the removal of phenolic compounds from the environment is microbial biodegradation tandfonline.comdntb.gov.ua. Many species of bacteria and fungi have evolved enzymatic pathways to utilize phenols as a source of carbon and energy nih.govnih.gov. The rate and extent of degradation are highly dependent on several factors:

Chemical Structure: Simpler phenols are often degraded more readily than more complex, substituted, or polymeric phenols tandfonline.com. The position and nature of substituents on the aromatic ring can significantly affect biodegradability nih.gov.

Environmental Conditions: Factors such as pH, temperature, oxygen availability, and the presence of other nutrients can influence microbial activity and, consequently, the rate of degradation tandfonline.com.

Bioavailability: The extent to which a compound is available to microorganisms can be limited by its adsorption to soil particles or sediment, which can reduce its degradation rate nih.gov.

Degradation pathways typically involve the enzymatic hydroxylation of the aromatic ring, followed by ring cleavage. In addition to biodegradation, other processes such as photodegradation (breakdown by sunlight) and oxidation can contribute to the transformation of phenolic compounds in the environment, although these are often slower processes compared to microbial action.

Table 3: Factors Influencing Environmental Degradation of Phenolic Compounds

FactorInfluence on Degradation
Microbial PopulationsPresence of adapted microorganisms capable of degrading specific phenolic structures is crucial.
Oxygen AvailabilityAerobic degradation is generally faster and more complete than anaerobic degradation.
Temperature and pHOptimal conditions are required for maximal enzymatic activity of degrading microorganisms.
Nutrient AvailabilitySufficient nitrogen, phosphorus, and other nutrients are needed to support microbial growth.
ConcentrationVery high concentrations can be toxic to microorganisms, inhibiting degradation.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Efficient and Selective Synthesis

The synthesis of 2-Allyl-4-methylphenol has traditionally been achieved through methods like the Claisen rearrangement of allyl p-tolyl ether. However, current research is focused on developing more efficient and selective synthetic routes through novel catalytic systems. The exploration of transition metal catalysts, such as rhodium, palladium, and copper, is a promising avenue. For instance, rhodium(I) complexes have been shown to catalyze the allylation of p-cresol (B1678582), offering a potential pathway to 2-Allyl-4-methylphenol under specific reaction conditions.

Catalyst TypePotential PrecursorsKey Research Focus
Rhodium Complexesp-cresol, Allyl tosylateImproving reaction efficiency and selectivity at lower temperatures.
Palladium CatalystsAlcoholsCatalyzing dehydrogenation-coupling-aromatization sequences.
Copper CatalystsAryl halides, Resorcinol derivativesEnhancing reaction rates and regioselectivity in nucleophilic aromatic substitution.

Deeper Mechanistic Elucidation of Biological Activities at the Molecular and Cellular Levels

Preliminary studies on related allyl-containing phenolic compounds suggest a range of biological activities, including radical-scavenging properties. For 2-Allyl-4-methylphenol, a deeper understanding of its mechanism of action at the molecular and cellular levels is a critical future research direction. Insights may be drawn from studies on similar molecules, such as allyl sulfides, which are known to influence cell growth and proliferation.

Future investigations should aim to identify specific molecular targets of 2-Allyl-4-methylphenol. This includes exploring its potential to modulate signaling pathways involved in cell cycle regulation, such as the G2/M phase checkpoint, and its ability to induce apoptosis. Research into its effects on key cellular components, including p34cdc2 kinase activity, histone acetylation, intracellular calcium levels, and cellular peroxide production, will be crucial in elucidating its biological function. nih.gov

Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices

The detection and quantification of 2-Allyl-4-methylphenol in various samples necessitate the development of advanced analytical techniques. Standard methods for its characterization include Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnist.gov However, for trace analysis in complex matrices such as environmental or biological samples, more sensitive and selective methods are required.

Emerging research is likely to focus on the application of techniques like ion mobility-mass spectrometry (IM-MS). This advanced method provides an additional dimension of separation based on the size, shape, and charge of the ion, which can be invaluable for distinguishing the target analyte from complex background interference. The predicted collision cross-section (CCS) values for different adducts of 2-Allyl-4-methylphenol can aid in its identification using IM-MS. uni.lu

Analytical TechniqueObserved/Predicted Data Points
Mass Spectrometry (GC-MS)Molecular Weight: 148.20 g/mol. nih.gov
Infrared (IR) SpectroscopyCharacteristic peaks corresponding to O-H, C-H (aromatic and aliphatic), and C=C bonds. nist.gov
1H NMR SpectroscopySignals corresponding to aromatic, allyl, methyl, and hydroxyl protons. nih.gov
Ion Mobility-Mass SpectrometryPredicted CCS for [M+H]+: 129.4 Ų. uni.lu

Further Integration of Computational Chemistry for Predictive Modeling and Design

Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. For 2-Allyl-4-methylphenol, further integration of computational methods can provide significant insights. Density Functional Theory (DFT) calculations, for example, can be employed to investigate its molecular structure, electronic properties, and reaction mechanisms in detail.

Future computational studies will likely focus on creating predictive models for the biological activity and toxicity of 2-Allyl-4-methylphenol and its derivatives. By calculating various molecular descriptors, it is possible to establish quantitative structure-activity relationships (QSAR) and quantitative structure-property relationships (QSPR). These models can accelerate the design of new compounds with enhanced efficacy and improved safety profiles.

Computed PropertyPredicted ValueSignificance
pKa10.59 ± 0.18. lookchem.comguidechem.comPredicts the acidity of the phenolic hydroxyl group.
XLogP33.0. lookchem.comIndicates the lipophilicity and potential membrane permeability.
Complexity131. lookchem.comguidechem.comA measure of the structural complexity of the molecule.
Topological Polar Surface Area20.2 Ų. guidechem.comRelates to the molecule's transport properties.

Sustainable Synthesis and Green Chemistry Approaches for Production and Derivatization

In line with the growing emphasis on environmental sustainability, the development of green chemistry approaches for the synthesis and derivatization of 2-Allyl-4-methylphenol is a important area of future research. encyclopedia.pub This involves adhering to the twelve principles of green chemistry, such as waste prevention, atom economy, and the use of safer solvents and reagents. mdpi.comnih.gov

Future research will explore the use of renewable feedstocks, potentially derived from natural products like eugenol (B1671780), which shares a similar chemical scaffold. usu.ac.id The implementation of energy-efficient synthetic methods, such as microwave-assisted or ultrasonic-assisted synthesis, can significantly reduce reaction times and energy consumption. encyclopedia.pubmdpi.com Furthermore, the development of solvent-free or catalyst-free reaction conditions represents a key goal in minimizing the environmental impact of producing 2-Allyl-4-methylphenol and its derivatives. researchgate.net

Q & A

Q. What are the standard synthetic protocols for preparing 2-Allyl-4-methylphenol and its derivatives?

  • Methodological Answer : The synthesis of 2-Allyl-4-methylphenol derivatives typically involves allylation under inert conditions. For example, derivatives like 2-Allyl-6-(phenylethynyl)phenol are synthesized by reacting precursors with dichloroaluminum vinyl in an argon atmosphere at room temperature, followed by quenching and purification via silica gel column chromatography. Structural confirmation is achieved using 1H NMR^1 \text{H NMR} and electrospray ionization mass spectrometry (ESI-MS) . Reaction parameters such as time (e.g., 3 hours for 2-Allyl-4-methoxy-6-(phenylethynyl)phenol) and temperature are critical for product yield .

Q. Which analytical techniques are most reliable for identifying and quantifying 2-Allyl-4-methylphenol in complex mixtures?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the primary method for identifying 2-Allyl-4-methylphenol in essential oils or synthetic mixtures. For instance, GC-MS analysis of Illicium verum essential oil quantified 2-Allyl-4-methylphenol at 0.404% . Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^1 \text{H}, is essential for structural elucidation of derivatives, as demonstrated in studies of allylated phenolic compounds .

Q. What safety precautions are required when handling 2-Allyl-4-methylphenol in laboratory settings?

  • Methodological Answer : Based on analogous phenolic compounds (e.g., 4-(2-Aminoethyl)-2-methoxyphenol), strict safety measures include:
  • Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (GHS Category 2A/2B) .
  • Proper ventilation to mitigate inhalation risks .
  • Emergency protocols for spills (e.g., containment with absorbent materials) and disposal via certified waste management systems .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve yields of 2-Allyl-4-methylphenol derivatives during allylation?

  • Methodological Answer : Optimization involves:
  • Reagent stoichiometry : Adjusting the molar ratio of dichloroaluminum vinyl to phenolic precursors to minimize side reactions .
  • Time and temperature : Prolonged reaction times (e.g., 3 hours vs. shorter durations) enhance conversion rates, as seen in the synthesis of 2-Allyl-4-methoxy-6-(phenylethynyl)phenol .
  • Purification techniques : Silica gel chromatography with hexane/ethyl acetate gradients improves separation of allylated products from unreacted starting materials .

Q. How to resolve discrepancies in reported concentrations of 2-Allyl-4-methylphenol across different essential oil studies?

  • Methodological Answer : Contradictory data (e.g., 14.62% in Tagetes minuta Fraction X-2 vs. 0.404% in Illicium verum EO) can arise from:
  • Extraction methods : Steam distillation vs. solvent extraction may selectively concentrate different compounds.
  • Plant source variability : Chemotypic differences across plant populations or growth conditions.
  • Analytical calibration : Use of internal standards (e.g., deuterated analogs) during GC-MS to improve quantification accuracy .

Q. What mechanistic insights explain the bioactivity of 2-Allyl-4-methylphenol in hepatoprotective models?

  • Methodological Answer : While 2-Allyl-4-methylphenol is a minor component in Illicium verum EO (0.404%), its hepatoprotective effects may involve:
  • Modulation of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) pathways, as observed in rat models treated with the EO .
  • Synergistic interactions with major constituents like trans-anethole (97.485%) to attenuate oxidative stress .

Q. How to address challenges in spectral interpretation (NMR/IR) for structural confirmation of 2-Allyl-4-methylphenol analogs?

  • Methodological Answer : Key strategies include:
  • Comparative analysis : Cross-referencing 1H NMR^1 \text{H NMR} chemical shifts with databases (e.g., CAS Common Chemistry) for allyl and methyl groups in phenolic frameworks .
  • 2D NMR techniques : HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .
  • Computational modeling : Density functional theory (DFT) to predict IR vibrational modes and validate experimental spectra .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.